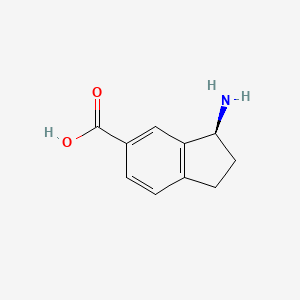
1,3-Dichlorobuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichlorobuta-1,3-diene is a chlorinated derivative of butadiene. This compound is a colorless liquid that is prone to polymerization, making it useful in various industrial applications, particularly in the production of specialized neoprene rubbers .
Preparation Methods
1,3-Dichlorobuta-1,3-diene can be synthesized through several methods:
Copper-Catalyzed Isomerization: This method involves the isomerization of dichlorobutynes in the presence of a copper catalyst.
Dehydrohalogenation: This process involves the elimination of hydrogen halide from 1,2-dibromo-3-chlorobut-2-ene or 2-bromo-1,3-dichlorobut-2-ene using an alkali such as potassium hydroxide or sodium hydroxide.
Chemical Reactions Analysis
1,3-Dichlorobuta-1,3-diene undergoes various chemical reactions:
Substitution Reactions: It can undergo substitution reactions with reagents like lithium diphenylphosphide and arsenide, leading to the formation of different products.
Dehydrohalogenation: This reaction involves the removal of hydrogen halide, resulting in the formation of different isomers.
Polymerization: The compound is prone to polymerization, which is a key reaction in the production of neoprene rubbers.
Scientific Research Applications
1,3-Dichlorobuta-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dichlorobuta-1,3-diene involves its reactivity towards various reagents and its ability to undergo polymerization. The compound’s molecular structure allows it to participate in substitution and elimination reactions, leading to the formation of different products .
Comparison with Similar Compounds
1,3-Dichlorobuta-1,3-diene can be compared with other similar compounds such as:
2,3-Dichlorobutadiene: This compound is also a chlorinated derivative of butadiene and is used in the production of neoprene rubbers.
Hexachlorobuta-1,3-diene: This compound has multiple chlorine atoms and is used in various chemical reactions.
1,1,2,4,4-Pentachlorobuta-1,3-diene: Another chlorinated butadiene derivative used in organic synthesis.
This compound is unique due to its specific reactivity and applications in the production of specialized neoprene rubbers, making it a valuable compound in both research and industry.
Properties
CAS No. |
41601-60-9 |
|---|---|
Molecular Formula |
C4H4Cl2 |
Molecular Weight |
122.98 g/mol |
IUPAC Name |
1,3-dichlorobuta-1,3-diene |
InChI |
InChI=1S/C4H4Cl2/c1-4(6)2-3-5/h2-3H,1H2 |
InChI Key |
AESKNZUOHQWKTE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744969.png)
![4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11744973.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11744981.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745000.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745028.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11745030.png)


![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11745044.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11745047.png)
![4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11745051.png)
![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11745056.png)
![4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11745067.png)
